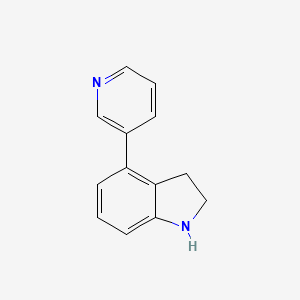
Boc-D-Trp(Me)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(tert-butoxycarbonylamino)-3-(1-methyl-1H-indol-3-yl)propanoic acid is a chiral compound that belongs to the class of amino acids It features a tert-butoxycarbonyl (Boc) protecting group attached to the amino group and an indole ring, which is a common structural motif in many biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(tert-butoxycarbonylamino)-3-(1-methyl-1H-indol-3-yl)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.
Formation of the Indole Ring: The indole ring is introduced through a series of reactions involving the cyclization of appropriate precursors.
Coupling Reaction: The protected amino acid is then coupled with the indole derivative using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
®-2-(tert-butoxycarbonylamino)-3-(1-methyl-1H-indol-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The Boc group can be substituted with other protecting groups or functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Trifluoroacetic acid (TFA) for Boc deprotection.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Reduced amino acid derivatives.
Substitution: Deprotected amino acids or amino acids with different protecting groups.
Scientific Research Applications
Chemistry
In chemistry, ®-2-(tert-butoxycarbonylamino)-3-(1-methyl-1H-indol-3-yl)propanoic acid is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.
Biology
In biological research, this compound is used to study the interactions of indole-containing molecules with biological targets. It serves as a model compound for understanding the behavior of indole derivatives in biological systems.
Medicine
In medicinal chemistry, ®-2-(tert-butoxycarbonylamino)-3-(1-methyl-1H-indol-3-yl)propanoic acid is investigated for its potential therapeutic applications. Indole derivatives are known for their pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry
In the pharmaceutical industry, this compound is used in the development of new drugs and as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of ®-2-(tert-butoxycarbonylamino)-3-(1-methyl-1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets in biological systems. The indole ring can interact with various receptors and enzymes, modulating their activity. The Boc group provides stability and protects the amino group during chemical reactions, ensuring the compound’s integrity until it reaches its target.
Comparison with Similar Compounds
Similar Compounds
®-2-(tert-butoxycarbonylamino)-3-(1H-indol-3-yl)propanoic acid: Lacks the methyl group on the indole ring.
®-2-(tert-butoxycarbonylamino)-3-(1-methyl-1H-indol-2-yl)propanoic acid: The indole ring is substituted at a different position.
Uniqueness
®-2-(tert-butoxycarbonylamino)-3-(1-methyl-1H-indol-3-yl)propanoic acid is unique due to the presence of the methyl group at the 1-position of the indole ring, which can influence its biological activity and chemical reactivity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological properties.
Properties
Molecular Formula |
C17H22N2O4 |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
(2R)-3-(1-methylindol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C17H22N2O4/c1-17(2,3)23-16(22)18-13(15(20)21)9-11-10-19(4)14-8-6-5-7-12(11)14/h5-8,10,13H,9H2,1-4H3,(H,18,22)(H,20,21)/t13-/m1/s1 |
InChI Key |
OHPBREBKPBFZCY-CYBMUJFWSA-N |
SMILES |
CC(C)(C)OC(=O)NC(CC1=CN(C2=CC=CC=C21)C)C(=O)O |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CN(C2=CC=CC=C21)C)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CN(C2=CC=CC=C21)C)C(=O)O |
sequence |
X |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol](/img/structure/B1642089.png)

acetic acid](/img/structure/B1642091.png)



![2,3,6,7-Tetrahydro-5H-thiazolo[3,2-a]pyrimidine](/img/structure/B1642108.png)





